

physical and chemical properties of Tert-butyl (3-methoxyphenyl)carbamate

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Compound of Interest

Compound Name: *Tert-butyl (3-methoxyphenyl)carbamate*

Cat. No.: *B1276044*

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An In-depth Technical Guide to Tert-butyl (3-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Tert-butyl (3-methoxyphenyl)carbamate**. It includes a summary of its key physicochemical data, detailed experimental protocols for its synthesis, and relevant spectral data for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Physical and Chemical Properties

Tert-butyl (3-methoxyphenyl)carbamate, a member of the carbamate family, is a key intermediate in various organic syntheses. Its physicochemical properties are crucial for its handling, reaction optimization, and characterization.

Tabulated Physical and Chemical Data

While specific experimental data for **Tert-butyl (3-methoxyphenyl)carbamate** is not readily available in public databases, the following table provides calculated and estimated values

based on its structure and data from analogous compounds.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO ₃	Calculated
Molecular Weight	223.27 g/mol	Calculated
Appearance	White to off-white solid	Predicted
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.	Predicted
CAS Number	140645-57-8	

Synthesis of Tert-butyl (3-methoxyphenyl)carbamate

The synthesis of **Tert-butyl (3-methoxyphenyl)carbamate** is typically achieved through the protection of the amino group of 3-methoxyaniline with a tert-butyloxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis.

Experimental Protocol: Boc Protection of 3-Methoxyaniline

This protocol details the synthesis of **Tert-butyl (3-methoxyphenyl)carbamate** from 3-methoxyaniline and di-tert-butyl dicarbonate (Boc₂O).

Materials:

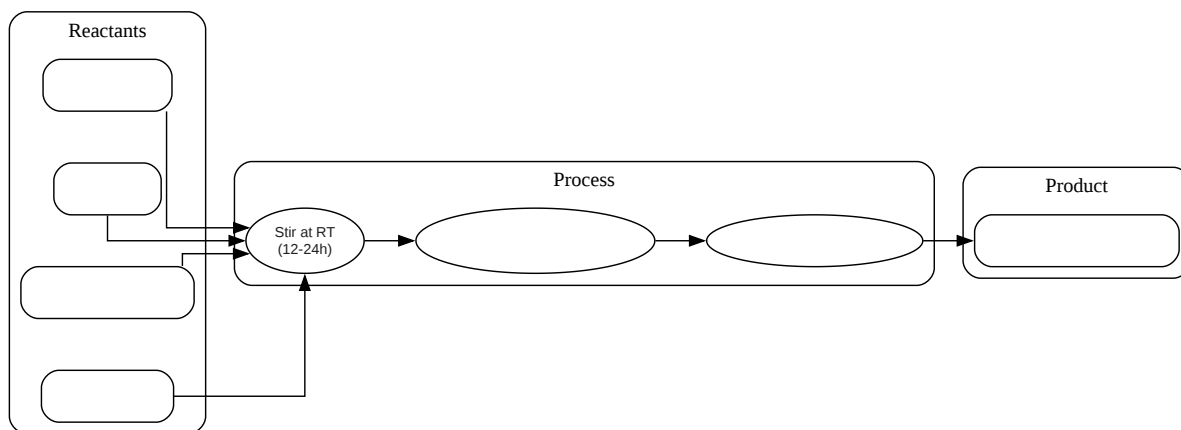
- 3-Methoxyaniline
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 3-methoxyaniline (1.0 equivalent) in dichloromethane.
- Add triethylamine (1.2 equivalents) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **Tert-butyl (3-methoxyphenyl)carbamate**.

Synthesis Workflow



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Synthesis workflow for **Tert-butyl (3-methoxyphenyl)carbamate**.

Spectral Data

The following are predicted and representative spectral data for the characterization of **Tert-butyl (3-methoxyphenyl)carbamate**.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20	t	1H	Ar-H
~6.90	m	2H	Ar-H
~6.60	m	1H	Ar-H
~6.50	s	1H	N-H
3.80	s	3H	OCH ₃
1.52	s	9H	C(CH ₃) ₃

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~152.8	C=O (carbamate)
~160.5	Ar-C-O
~139.5	Ar-C-N
~129.8	Ar-C-H
~110.2	Ar-C-H
~108.0	Ar-C-H
~103.5	Ar-C-H
~80.5	O-C(CH ₃) ₃
55.2	OCH ₃
28.4	C(CH ₃) ₃

IR Spectroscopy

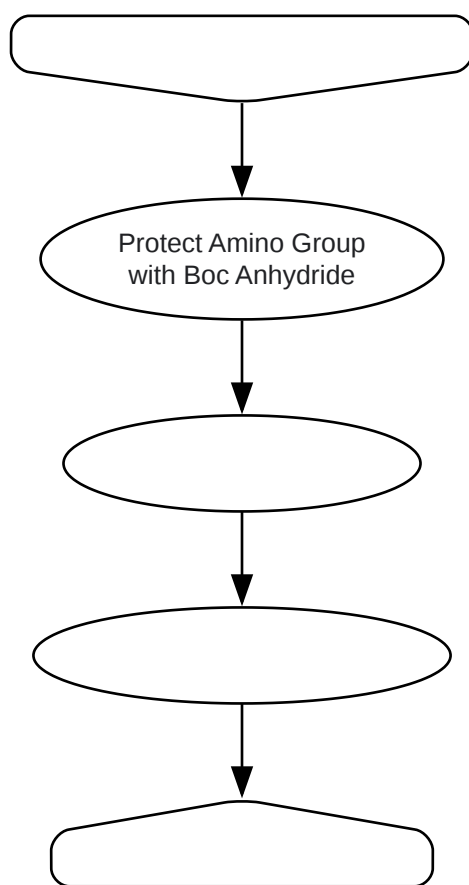
Wavenumber (cm ⁻¹)	Assignment
~3350	N-H stretch
~3000-2850	C-H stretch (aliphatic and aromatic)
~1700	C=O stretch (carbamate)
~1600, ~1490	C=C stretch (aromatic)
~1230	C-O stretch
~1160	C-N stretch

Mass Spectrometry

- ESI-MS (m/z): [M+H]⁺ calculated for C₁₂H₁₈NO₃⁺: 224.13.

Logical Relationships in Synthesis

The synthesis of **Tert-butyl (3-methoxyphenyl)carbamate** is a straightforward protection reaction. The key logical steps are outlined below.



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Logical steps in the synthesis of the target compound.

Conclusion

This technical guide provides essential information on the physical and chemical properties, synthesis, and characterization of **Tert-butyl (3-methoxyphenyl)carbamate**. The provided protocols and data are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and organic synthesis. While some of the presented data are based on predictions and analogies to similar compounds due to the limited availability of experimental results, they offer a reliable foundation for further investigation.

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